3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is an organic compound that features a piperazine ring, a quinazolinone core, and a chlorinated phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Quinazolinone Core Construction: The quinazolinone core can be constructed via cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperazine derivative with the quinazolinone core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antibacterial and antiviral activities.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Various Piperazine Derivatives : These compounds share the piperazine ring and exhibit similar biological activities .
Uniqueness
3-{3-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]PROPYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H25ClN4OS |
---|---|
Molecular Weight |
429.0 g/mol |
IUPAC Name |
3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H25ClN4OS/c1-16-7-8-17(23)15-20(16)26-13-11-25(12-14-26)9-4-10-27-21(28)18-5-2-3-6-19(18)24-22(27)29/h2-3,5-8,15H,4,9-14H2,1H3,(H,24,29) |
InChI Key |
VADWMRGMHGNSDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCCN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.